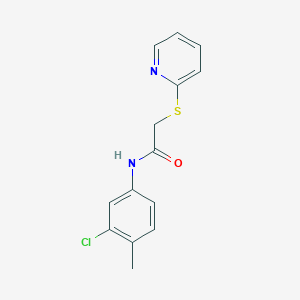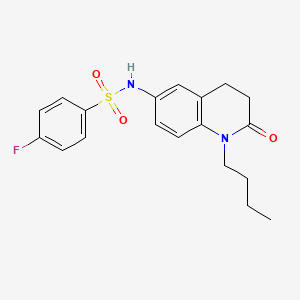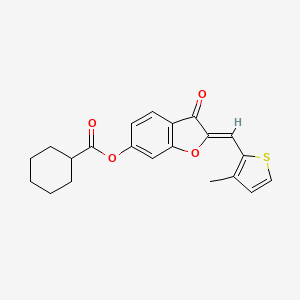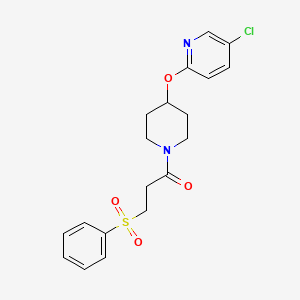
N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3) and has been studied for its use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In
科学的研究の応用
Biological Effects of Acetamide Derivatives
Research into acetamide and its derivatives, including studies on their biological effects, continues to be of significant interest due to their commercial importance and potential health implications. Kennedy (2001) reviewed the toxicology of acetamide and related compounds, indicating considerable advancements in understanding their biological consequences over the years. The study emphasizes the variation in biological responses among these chemicals, which is influenced by their structure and usage (Kennedy, 2001).
Environmental Degradation and Toxicity
Qutob et al. (2022) explored advanced oxidation processes (AOPs) for degrading acetaminophen, an acetamide derivative, highlighting the formation of by-products and their biotoxicity. The study underscores the environmental persistence of such compounds and their potential threats to ecosystems, which may provide insights into similar behaviors and risks associated with "N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide" (Qutob et al., 2022).
Synthetic Organic Chemistry
Research on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and chiral ligands, could provide a framework for synthesizing and studying compounds like "N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide". Kondo and Murakami (2001) detailed their work on N-acylation reagents and chiral ligands, demonstrating the potential for advanced synthetic methodologies in organic chemistry (Kondo & Murakami, 2001).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10-5-6-11(8-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAQOUSAUIQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)

![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2776727.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2776728.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2776729.png)
![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2776731.png)
![2-(1,3-Benzodioxol-5-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2776732.png)
![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)
![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)



